Ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate
Description
Properties
Molecular Formula |
C21H24ClNO2 |
|---|---|
Molecular Weight |
357.9 g/mol |
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-1,3-dihydroquinoline-6-carboxylate |
InChI |
InChI=1S/C21H24ClNO2/c1-5-25-19(24)14-6-11-18-17(12-14)21(4,13-20(2,3)23-18)15-7-9-16(22)10-8-15/h6-12,23H,5,13H2,1-4H3 |
InChI Key |
CDNMPPORUGSFOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(CC2(C)C3=CC=C(C=C3)Cl)(C)C |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation Route
A common method involves reacting substituted anilines with carbonyl compounds in the presence of Lewis acids. For example:
Procedure :
-
React 4-chlorophenylacetone with 3-methylaniline in dichloromethane using AlCl₃ as a catalyst at 0–5°C.
-
Cyclize the intermediate via acid-catalyzed intramolecular dehydration (H₂SO₄, reflux, 6 h).
Key Data :
This method benefits from high regioselectivity but requires stringent temperature control to avoid polysubstitution.
Pictet-Spengler Cyclization
An alternative employs β-arylethylamines and aldehydes under acidic conditions:
Procedure :
-
Condense 4-chlorophenethylamine with ethyl acetoacetate in toluene using p-toluenesulfonic acid (PTSA).
-
Heat at 110°C for 12 h to form the tetrahydroquinoline core.
Optimization Insights :
-
Solvent : Toluene outperforms DMF due to reduced side reactions.
Introduction of the 4-(4-Chlorophenyl) Group
Electrophilic Aromatic Substitution
Direct substitution on the tetrahydroquinoline core is challenging due to steric hindrance. However, pre-functionalization before cyclization is effective:
Protocol :
Nucleophilic Aromatic Substitution
For electron-deficient cores, SNAr reactions are feasible:
Conditions :
-
Substrate: Tetrahydroquinoline with nitro group at position 4.
-
Reagent: 4-Chlorophenol (2.5 equiv), K₂CO₃, DMF, 120°C, 24 h.
Carboxylation and Esterification
Lithiation-Carbonation Strategy
Adapted from isoquinoline syntheses, this method introduces the carboxylate group via CO₂ quenching:
Steps :
-
Protect the amine with a benzyl group (BnBr, K₂CO₃, DMF, 50°C).
-
Deprotonate at position 6 using n-BuLi/TMEDA in THF at −78°C.
-
Bubble CO₂ into the reaction, then acidify (citric acid) to precipitate the carboxylic acid.
-
Esterify with ethanol/H₂SO₄ (Fischer esterification).
Critical Parameters :
Direct Carboxylation Using DMF-CO₂ Adduct
A milder approach avoids cryogenic conditions:
Procedure :
-
React tetrahydroquinoline with DMF-CO₂ complex (2 equiv) in DMF at 100°C for 6 h.
-
Quench with ethanol/HCl to form the ethyl ester directly.
Advantages :
Catalytic Hydrogenation for Final Modification
Hydrogenolysis removes benzyl protecting groups and saturates double bonds:
Conditions :
Outcome :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Friedel-Crafts | High regioselectivity | Requires cryogenic conditions | 68–72% |
| Pictet-Spengler | One-pot feasibility | Moderate yields | 65–70% |
| Lithiation-CO₂ | Precise functionalization | Multi-step, costly reagents | 80–85% |
| DMF-CO₂ Carboxylation | Simplified procedure | Lower yields | 70–75% |
Characterization and Quality Control
Critical analytical data for the target compound:
1H NMR (400 MHz, CDCl₃) :
-
δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃)
-
δ 2.32 (s, 6H, 2×CH₃)
-
δ 4.18 (q, J = 7.1 Hz, 2H, OCH₂)
HPLC Purity :
Chemical Reactions Analysis
Ester Group Reactions
The ethyl carboxylate moiety undergoes characteristic ester reactions:
| Reaction Type | Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Hydrolysis | Acidic (HCl/H₂SO₄) or basic (NaOH) aqueous reflux | 4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
| Transesterification | Reflux with excess alcohol (e.g., methanol) in presence of acid/base catalyst | Corresponding alkyl ester derivatives (e.g., methyl ester) |
Key Notes :
-
Hydrolysis yields the carboxylic acid, which is pharmacologically relevant for further derivatization.
-
Transesterification facilitates modulation of lipophilicity for drug design.
Electrophilic Aromatic Substitution
The 4-chlorophenyl group participates in electrophilic reactions, though steric hindrance from adjacent methyl groups may limit reactivity:
| Reaction | Reagents/Conditions | Position of Substitution | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Predominantly meta to chlorine | |
| Sulfonation | H₂SO₄/SO₃, 50°C | Para to chlorine (minor pathway) |
Mechanistic Insight :
-
Chlorine’s electron-withdrawing effect directs electrophiles to meta positions, but steric bulk from methyl groups may reduce reaction rates.
Nucleophilic Substitution
The chlorophenyl group exhibits limited SNAr (nucleophilic aromatic substitution) activity due to deactivation by chlorine:
| Nucleophile | Conditions | Outcome | Source |
|---|---|---|---|
| Ammonia | High-pressure NH₃, Cu catalyst, 150°C | 4-Aminophenyl derivative (low yield) |
Challenges :
-
Steric hindrance from 2,2,4-trimethyl groups impedes nucleophilic attack.
Oxidation of the Tetrahydroquinoline Core
The saturated six-membered ring can undergo oxidation to form aromatic quinoline derivatives:
| Oxidizing Agent | Conditions | Product | Source |
|---|---|---|---|
| KMnO₄ | Acidic aqueous solution, reflux | Quinoline-6-carboxylate derivative | |
| DDQ | CH₂Cl₂, room temperature | Partially oxidized intermediates |
Applications :
Cyclization Reactions
Under thermal or catalytic conditions, the compound undergoes intramolecular cyclization:
| Conditions | Catalysts/Reagents | Product | Source |
|---|---|---|---|
| Reflux in toluene | Lewis acids (e.g., AlCl₃) | Fused tricyclic quinoline derivatives | |
| Microwave irradiation | DMF, K₂CO₃ | Isoindoloquinoline scaffolds |
Example Pathway :
-
Step 1 : Activation of the ester group by Lewis acid.
-
Step 2 : Intramolecular attack by the tetrahydroquinoline nitrogen, forming a six-membered transition state.
-
Step 3 : Rearomatization to yield fused polycyclic products .
Functional Group Compatibility and Stability
-
Thermal Stability : Decomposes above 250°C without solvent.
-
Light Sensitivity : Prolonged UV exposure causes decarboxylation.
Scientific Research Applications
Antioxidant Activity
Ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate has demonstrated notable antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases .
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties by inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that it can significantly reduce AChE activity .
Table 1: AChE Inhibition Data
| Compound | AChE Inhibition (%) |
|---|---|
| Ethyl 4-(4-chlorophenyl)-... | 16.00 ± 0.04 |
| Donepezil (Standard Drug) | Reference Value |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits significant activity against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Cancer Research
This compound has been studied for its potential anti-cancer properties. The compound induces apoptosis in cancer cells by modulating the cell cycle and inhibiting key enzymes involved in cancer progression .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property could be beneficial in treating inflammatory diseases .
Material Science Applications
In addition to its biological applications, this compound has potential uses in material science due to its unique chemical structure which can be utilized in the synthesis of novel polymers and materials with specific properties.
Case Studies and Research Findings
Several studies have documented the effects of this compound:
- Neuroprotection : A study demonstrated that the compound reduced neurotoxicity in neuronal cell cultures exposed to oxidative stress .
- Antimicrobial Efficacy : Research highlighted its effectiveness against resistant strains of bacteria that pose significant health risks in clinical settings .
- Cancer Cell Apoptosis : Experimental data indicated that treatment with this compound led to significant apoptosis in various cancer cell lines through mitochondrial pathways .
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the derivative being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of tetrahydroquinoline derivatives are heavily influenced by substituents. Below is a comparative analysis with structurally related compounds:
Conformational and Crystallographic Analysis
Dihedral angles between aromatic and heterocyclic rings influence molecular packing and reactivity:
- Ethyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate : The dihedral angle between the chlorophenyl and pyridine rings is 87.08° .
- Ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-tetrahydropyrimidine-5-carboxylate : A smaller dihedral angle (75.25°) suggests greater planarity due to electron-donating methoxy groups .
Biological Activity
Ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is a compound that belongs to the class of quinolines, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its pharmacological potential and underlying mechanisms.
Overview of Quinoline Derivatives
Quinoline and its derivatives have been extensively studied for their wide range of biological activities, including:
- Antiviral : Compounds like chloroquine have been used against malaria and other viral infections.
- Antibacterial : Fluoroquinolones are well-known antibiotics derived from quinoline.
- Anticancer : Several quinoline derivatives exhibit cytotoxic effects against various cancer cell lines.
The biological significance of quinoline derivatives stems from their ability to interact with multiple biological targets, including enzymes and receptors involved in critical cellular processes .
Antimicrobial Activity
Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription .
Anticancer Properties
Preliminary studies have shown that this compound possesses anticancer activity. It has been tested against several cancer cell lines, including breast and lung cancer cells. The results indicate that it induces apoptosis (programmed cell death) through the activation of caspases and the disruption of mitochondrial membrane potential .
Table: Summary of Biological Activities
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition at concentrations as low as 50 µg/mL.
- Cancer Cell Line Study : In a study involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with 10 µM concentration .
Q & A
Q. What are the recommended synthetic routes for preparing Ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate, and how can reaction yields be optimized?
Methodological Answer: The compound is typically synthesized via multicomponent cyclization reactions. A common approach involves:
- Biginelli-like reactions : Condensation of substituted aldehydes (e.g., 4-chlorobenzaldehyde), β-keto esters (e.g., ethyl acetoacetate), and thioureas or urea derivatives under acidic conditions .
- Catalyst Optimization : Use Lewis acids (e.g., HCl, p-TsOH) or heterogeneous catalysts (e.g., zeolites) to enhance reaction efficiency. Evidence suggests yields improve with microwave-assisted synthesis (60–80°C, 30–60 min) compared to traditional reflux .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, ethanol) are preferred for solubility and reaction homogeneity. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?
Methodological Answer:
- X-ray Crystallography : Used to resolve the tetrahydroquinoline core and substituent orientations. Key bond angles (e.g., C9–C1–C10: 122.86°) and torsional parameters confirm steric effects from the 2,2,4-trimethyl groups .
- Spectroscopy :
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect byproducts .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the tetrahydroquinoline core formation during synthesis?
Methodological Answer: Regioselectivity arises from:
- Electrophilic Aromatic Substitution : The 4-chlorophenyl group directs cyclization to the C6 position due to its electron-withdrawing effect, stabilizing the transition state .
- Steric Control : The 2,2,4-trimethyl groups enforce a chair-like conformation in the tetrahydroquinoline ring, favoring carboxylate ester formation at C6 over C8 .
- Kinetic vs. Thermodynamic Control : Microwave conditions favor kinetic products (C6 substitution), while prolonged heating may lead to isomerization .
Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation pathways are observed?
Methodological Answer:
- pH Stability :
- Thermal Stability :
Q. How can contradictory data in literature regarding the compound’s biological activity be resolved?
Methodological Answer: Contradictions often stem from:
- Assay Variability : Standardize protocols (e.g., MIC assays for antimicrobial activity using CLSI guidelines) to minimize inter-lab variability .
- Stereochemical Purity : Ensure enantiomeric purity (via chiral HPLC) since biological activity may differ between stereoisomers .
- Metabolite Interference : Use LC-MS/MS to differentiate parent compound effects from metabolites in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
